
Tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a 3-fluorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Fluorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a 3-fluorophenylmethyl halide reacts with the piperidine ring.
Addition of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents.
Attachment of the Tert-Butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction, often using tert-butyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The fluorine atom in the 3-fluorophenylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the fluorine atom may result in various substituted phenyl derivatives.
科学的研究の応用
Tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the 3-fluorophenylmethyl group are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Tert-butyl 4-[(4-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate: Similar structure but with a different position of the fluorine atom.
Tert-butyl 4-[(3-chlorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Tert-butyl 4-[(3-fluorophenyl)methyl]-4-methoxypiperidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-fluorophenylmethyl group and the hydroxyl group on the piperidine ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C17H24FNO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
tert-butyl 4-[(3-fluorophenyl)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO3/c1-16(2,3)22-15(20)19-9-7-17(21,8-10-19)12-13-5-4-6-14(18)11-13/h4-6,11,21H,7-10,12H2,1-3H3 |
InChIキー |
BIMDSSKYRZMPRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)




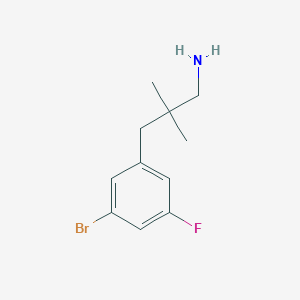
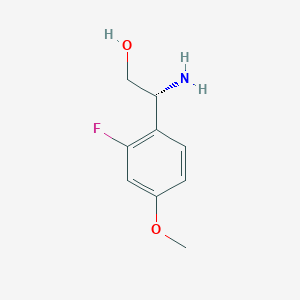
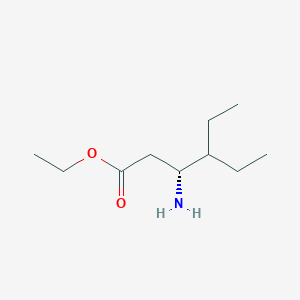
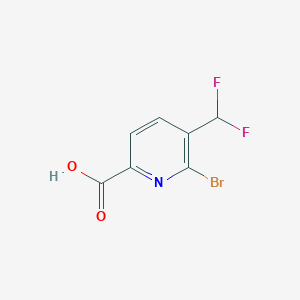
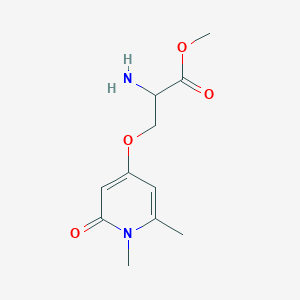
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole,cis](/img/structure/B13547773.png)
![3-bromo-1-(3-bromopyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B13547794.png)
![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
